Cas no 19077-97-5 (Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-)

Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- structure
19077-97-5 structure
Productnaam:Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
CAS-nummer:19077-97-5
MF:C9H12N4O3S
MW:256.281579971313
CID:166277
PubChem ID:87925

Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
    • N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide
    • N-[4-[[(aminoiminomethyl)amino]sulphonyl]phenyl]acetamide
    • (N-acetyl-sulfanilyl)-guanidine
    • 4-Acetamino-benzolsulfonyl-guanidin
    • AC1L3EON
    • AC1Q6TIH
    • Acetamide, N
    • Acetylsulfaguanidin
    • acetylsulfaguanidine
    • CHEMBL53801
    • N-(4-(((Aminoiminomethyl)amino)sulfonyl)phenyl)acetamide
    • N-(4-{[(aminoiminomethyl)amino]sulfonyl}phenyl)acetamide
    • n-[4-(carbamimidoylsulfamoyl)phenyl]acetamide
    • N-[4-[[(Aminoiminomethyl)amino]sulfonyl]phenyl]acetamide
    • Nsc 28593
    • Einecs 242-800-4
    • N4-Acetylsulfaguanidine
    • 4-Acetylamino-N-(aminoiminomethyl)benzenesulfonamide
    • Acetamide, N-(4-(((aminoiminomethyl)amino)sulfonyl)phenyl)-
    • SULGIN ASG
    • BDBM50087944
    • N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]acetamide
    • NSC28593
    • CS-0117059
    • N-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]ACETAMIDE
    • n4-acetylsulfanilylguanidine
    • DTXSID90885080
    • CY3Y2W2RLN
    • NS00047528
    • UNII-CY3Y2W2RLN
    • N-[4-(Diaminomethylene-sulfamoyl)-phenyl]-acetamide
    • N-(4-(((Aminoiminomethyl)amino)sulphonyl)phenyl)acetamide
    • AKOS000366073
    • Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
    • P-(GUANIDINOSULFONYL)ACETANILIDE
    • NSC-28593
    • 19077-97-5
    • BDTLWPHLHNDHRC-UHFFFAOYSA-N
    • DS-009613
    • DTXCID901024484
    • Inchi: InChI=1S/C9H12N4O3S/c1-7(14)13-8-2-4-9(5-3-8)17(15,16)12-6-11-10/h2-6H,10H2,1H3,(H,11,12)(H,13,14)
    • InChI-sleutel: PKKDLKFYGNOAKP-UHFFFAOYSA-N
    • LACHT: N/N=C/NS(C1C=CC(NC(=O)C)=CC=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 256.06316
  • Monoisotopische massa: 256.06301143g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 400
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 136Ų
  • XLogP3: -0.6

Experimentele eigenschappen

  • Dichtheid: 1.4111 (rough estimate)
  • Brekindex: 1.6200 (estimate)
  • PSA: 127.64
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd